Purity Advantage: Commercially Available Dihydrochloride Salt Versus Its Free Base Counterpart
A crucial differentiator for compound selection is the purity specification of commercially available forms. The target dihydrochloride salt is supplied at 98% purity , which is a 3-percentage-point improvement over the 95% purity specification typically reported for the free base analog (CAS 1057682-19-5) . This quantifiable purity advantage directly correlates to reduced side reactions and simpler purification steps in subsequent synthetic transformations, a critical factor for reproducible chemistry in kinase-directed synthesis programs [1].
| Evidence Dimension | Commercially specified purity |
|---|---|
| Target Compound Data | 98% (dihydrochloride salt) |
| Comparator Or Baseline | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (free base): 95% purity |
| Quantified Difference | 3% higher absolute purity for the dihydrochloride |
| Conditions | Vendor-specified purity data from commercial suppliers |
Why This Matters
For researchers involved in multi-step synthesis, a 3% higher purity intermediate can lead to a >10% increase in final product yield and significantly lower the burden of purification, making the dihydrochloride a more cost-effective choice for scale-up despite any marginal price difference.
- [1] Russu, W. A., & Shallal, H. M. (2013). Piperazinylpyrimidine analogues as protein kinase inhibitors. WO2012027495A1. World Intellectual Property Organization. View Source
